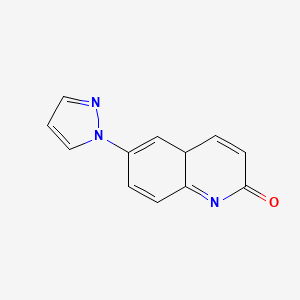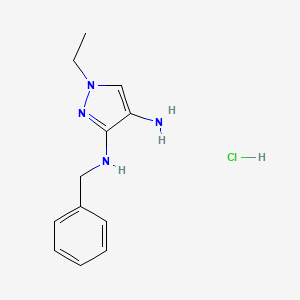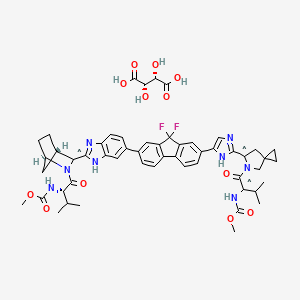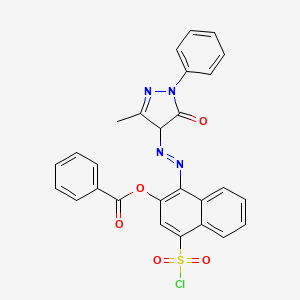
Bismarck Brown
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismarck Brown, also known as C.I. Basic Brown 1, is a diazo dye with the idealized formula [(H₂N)₂C₆H₃N₂]₂C₆H₄. It was one of the earliest azo dyes, first described in 1863 by German chemist Carl Alexander von Martius. This compound is primarily used in histology for staining tissues .
準備方法
The synthesis of Bismarck Brown involves the double diazotization of 1,3-phenylenediamine. The reaction starts with the formation of a bis(diazonium) ion, which subsequently attacks two equivalents of 1,3-phenylenediamine. The reaction can be summarized as follows :
-
Double Diazotization
(H2N)2C6H4+2H++2HNO2→[C6H4(N2)2]2++2H2O
-
Coupling Reaction
2(H2N)2C6H4+[C6H4(N2)2]2+→2H++[(H2N)2C6H3N2]2C6H4
In some cases, toluenediamines are used in addition to the phenylenediamine. The resulting dye is thought to consist of oligomers with three or more diazo groups .
化学反応の分析
Bismarck Brown undergoes various types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized by Fenton processes, which involve the use of iron catalysts (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂). The presence of aromatic mediators can enhance the degradation of the dye by generating reactive oxygen species .
-
Reduction: : The azo groups in this compound can be reduced to form aromatic amines. This reaction is significant in environmental contexts, as the reduction products can be toxic .
-
Substitution: : The amino groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives .
科学的研究の応用
Bismarck Brown has a wide range of applications in scientific research:
Histology: It is used for staining tissues, particularly for staining acid mucins yellow and mast cell granules brown.
Cytology: It is a constituent of Papanicolaou stain, used for cervical and other smears.
Environmental Science: This compound is used as a model compound in studies involving the degradation of azo dyes in wastewater treatment.
Industrial Applications: It has been used to give soap an amber color and as a counterstain for Victoria blue R for staining acid-fast microorganisms.
作用機序
The mechanism of action of Bismarck Brown involves its interaction with cellular components. As a metachromatic dye, it binds to acidic mucins and other cellular structures, changing their color. The dye’s staining properties are due to its ability to form complexes with cellular components, highlighting specific features under microscopic examination .
類似化合物との比較
Bismarck Brown is unique among azo dyes due to its specific staining properties and historical significance. Similar compounds include:
Victoria Blue R: Used for staining acid-fast microorganisms.
Methylene Blue: Another histological dye used for staining cellular components.
Toluidine Blue: Used for staining mast cells and other tissue components.
These compounds share similar applications in histology and cytology but differ in their specific staining properties and chemical structures.
特性
CAS番号 |
8005-78-5 |
|---|---|
分子式 |
C21H26Cl2N8 |
分子量 |
461.4 g/mol |
IUPAC名 |
(2,4-diamino-5-methylphenyl)-[3-(2,4-diamino-5-methylphenyl)iminoazaniumyl-4-methylphenyl]iminoazanium;dichloride |
InChI |
InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H |
InChIキー |
WLKAMFOFXYCYDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=[NH+]C2=C(C=C(C(=C2)C)N)N)[NH+]=NC3=C(C=C(C(=C3)C)N)N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12351195.png)





![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)
![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)
![1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B12351251.png)

![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)
